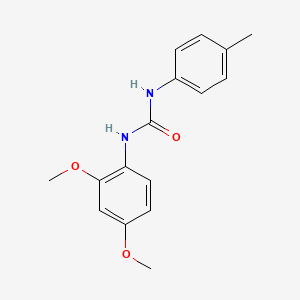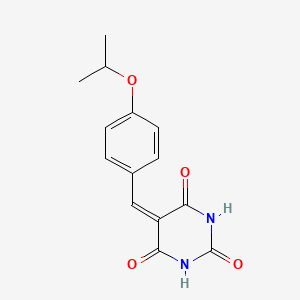
N-(2,4-dimethoxyphenyl)-N'-(4-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-N'-(4-methylphenyl)urea, commonly known as DMPU, is an organic compound used as a solvent and a reagent in chemical synthesis. It is a white crystalline solid with a molecular formula of C16H18N2O3 and a molecular weight of 286.33 g/mol. DMPU is widely used in various scientific research applications due to its unique properties and effectiveness.
Mecanismo De Acción
DMPU acts as a strong hydrogen bond acceptor due to the presence of the urea group in its structure. It can form hydrogen bonds with various functional groups, such as carbonyl, hydroxyl, and amino groups. This property makes DMPU an effective solvent and reagent in organic synthesis.
Biochemical and Physiological Effects:
DMPU has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor activities. It has also been shown to enhance the solubility and bioavailability of various drugs, making it a useful tool in drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DMPU in lab experiments include its high solubility, low toxicity, and effectiveness as a solvent and reagent. However, DMPU can be expensive and difficult to handle due to its hygroscopic nature and sensitivity to air and moisture.
Direcciones Futuras
There are several future directions for the use of DMPU in scientific research, including its application in the development of new drugs, synthesis of novel materials, and exploration of its biological activities. Further research is needed to fully understand the mechanism of action and potential applications of DMPU in various fields.
Métodos De Síntesis
DMPU can be synthesized through various methods, including the reaction of 2,4-dimethoxybenzylamine with 4-methylphenyl isocyanate in the presence of a catalyst such as triethylamine. Another method involves the reaction of 2,4-dimethoxyaniline with 4-methylphenyl isocyanate in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization or chromatography techniques.
Aplicaciones Científicas De Investigación
DMPU is widely used in various scientific research applications, including organic synthesis, polymer chemistry, and medicinal chemistry. It is an effective solvent for a wide range of organic compounds, including carbohydrates, amino acids, and steroids. DMPU is also used as a reagent in the synthesis of various compounds, such as peptides, heterocycles, and natural products.
Propiedades
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-4-6-12(7-5-11)17-16(19)18-14-9-8-13(20-2)10-15(14)21-3/h4-10H,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEGDFUBEXCRMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(4-methylphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(4-chloro-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4960324.png)
![1-[(4-chlorobenzyl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4960329.png)

![ethyl 2-{[(cyclohexylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4960338.png)
![2-[4-(dipropylamino)phenyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4960345.png)
![N-[4-(3,4-dichlorophenoxy)butyl]-2-propen-1-amine](/img/structure/B4960353.png)
![3-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4960355.png)

![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2-methoxyethyl)acetamide]](/img/structure/B4960369.png)
![5-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B4960382.png)


![N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B4960398.png)
